molecular formula C16H31N3O2 B12444652 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine CAS No. 887579-07-9

1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine

Cat. No.: B12444652
CAS No.: 887579-07-9
M. Wt: 297.44 g/mol
InChI Key: MLNWEFINFSSSJQ-UHFFFAOYSA-N
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Description

1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a piperidine moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Chemical Reactions Analysis

1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can lead to deprotected amines .

Scientific Research Applications

1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

1-Boc-3-[(piperidin-1-ylethyl)-amino]-pyrrolidine can be compared to other similar compounds, such as:

    1-Boc-3-hydroxypiperidine: This compound features a hydroxyl group instead of the piperidine moiety, leading to different reactivity and applications.

    1-Boc-3-ethylpiperidine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity .

Properties

CAS No.

887579-07-9

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 3-(2-piperidin-1-ylethylamino)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-11-7-14(13-19)17-8-12-18-9-5-4-6-10-18/h14,17H,4-13H2,1-3H3

InChI Key

MLNWEFINFSSSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCCN2CCCCC2

Origin of Product

United States

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